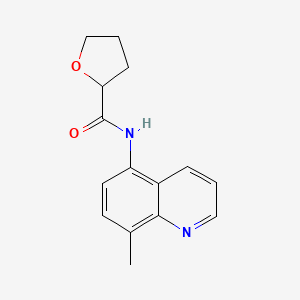
N-(8-methylquinolin-5-yl)oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-methylquinolin-5-yl)oxolane-2-carboxamide, also known as MQOC, is a chemical compound that has gained significant attention in the field of scientific research. MQOC is a heterocyclic compound that contains a quinoline ring and an oxolane ring. It has been extensively studied for its potential use in various biomedical applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(8-methylquinolin-5-yl)oxolane-2-carboxamide is not fully understood. However, it has been suggested that N-(8-methylquinolin-5-yl)oxolane-2-carboxamide exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(8-methylquinolin-5-yl)oxolane-2-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. The neuroprotective effects of N-(8-methylquinolin-5-yl)oxolane-2-carboxamide are thought to be due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(8-methylquinolin-5-yl)oxolane-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(8-methylquinolin-5-yl)oxolane-2-carboxamide has also been found to have anti-inflammatory effects and can potentially be used in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(8-methylquinolin-5-yl)oxolane-2-carboxamide has been found to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(8-methylquinolin-5-yl)oxolane-2-carboxamide in lab experiments is its high potency and selectivity against cancer cells. It has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using N-(8-methylquinolin-5-yl)oxolane-2-carboxamide is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on N-(8-methylquinolin-5-yl)oxolane-2-carboxamide. One potential area of research is the development of novel formulations and delivery systems for N-(8-methylquinolin-5-yl)oxolane-2-carboxamide to improve its solubility and bioavailability. Another area of research is the identification of the molecular targets of N-(8-methylquinolin-5-yl)oxolane-2-carboxamide and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of N-(8-methylquinolin-5-yl)oxolane-2-carboxamide in preclinical and clinical trials for various biomedical applications.
Synthesis Methods
N-(8-methylquinolin-5-yl)oxolane-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 8-methylquinoline with oxalyl chloride and subsequent reaction with ethyl glyoxylate. The final product is obtained through the reaction of the intermediate with ammonia.
Scientific Research Applications
N-(8-methylquinolin-5-yl)oxolane-2-carboxamide has been studied for its potential use in various biomedical applications, including cancer treatment, neuroprotection, and antiviral therapy. It has been shown to have significant antitumor activity against various types of cancer, including breast, lung, and colon cancer. N-(8-methylquinolin-5-yl)oxolane-2-carboxamide has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(8-methylquinolin-5-yl)oxolane-2-carboxamide has been studied for its antiviral activity against several viruses, including HIV and hepatitis C virus.
properties
IUPAC Name |
N-(8-methylquinolin-5-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-6-7-12(11-4-2-8-16-14(10)11)17-15(18)13-5-3-9-19-13/h2,4,6-8,13H,3,5,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLINRUQDHCBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3CCCO3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-methylpiperidin-1-yl)methanone](/img/structure/B7493148.png)
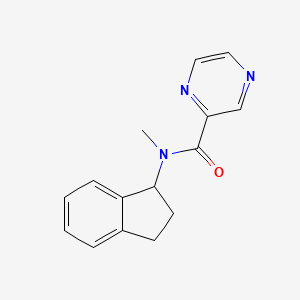
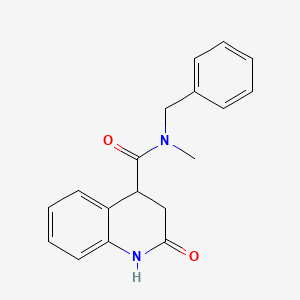
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)
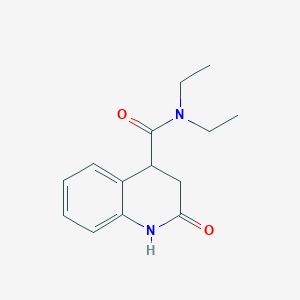

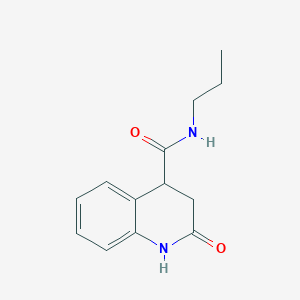

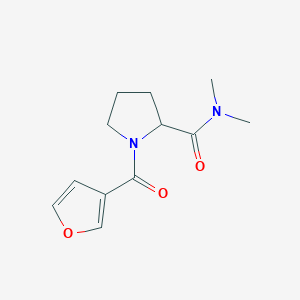
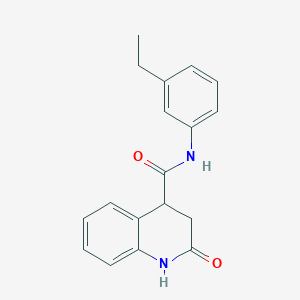
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)